molecular formula C20H10BrCl2FN2O2 B11549157 2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11549157
M. Wt: 480.1 g/mol
InChI Key: ALPIPTWYBSKONJ-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a combination of halogenated phenol and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the halogenated phenol and benzoxazole precursors. The key steps include:

    Halogenation: Introduction of bromine and chlorine atoms into the phenol ring.

    Formation of Benzoxazole: Cyclization of the appropriate precursors to form the benzoxazole ring.

    Condensation Reaction: The final step involves the condensation of the halogenated phenol with the benzoxazole derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenol group can be oxidized to quinone derivatives, while reduction reactions can modify the benzoxazole ring.

    Condensation Reactions: The imino group can participate in further condensation reactions with other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinone-like structures.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The halogenated phenol and benzoxazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chlorophenol: A simpler halogenated phenol with similar reactivity but lacking the benzoxazole moiety.

    2-chloro-4-fluorophenylbenzoxazole: A related compound with similar electronic properties but different halogenation patterns.

Uniqueness

2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of halogenated phenol and benzoxazole structures, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or advanced materials.

Properties

Molecular Formula

C20H10BrCl2FN2O2

Molecular Weight

480.1 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H10BrCl2FN2O2/c21-15-6-11(22)5-10(19(15)27)9-25-13-2-4-18-17(8-13)26-20(28-18)14-3-1-12(24)7-16(14)23/h1-9,27H

InChI Key

ALPIPTWYBSKONJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Cl)Br)O)N=C(O2)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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